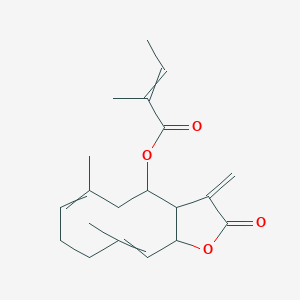

8beta-Tigloyloxycostunolide

説明

8beta-Tigloyloxycostunolide is a type of sesquiterpenoid . It is a compound with the molecular formula C20H26O4 . It is sourced from the aerial parts of Artemisia myriantha .

Molecular Structure Analysis

The molecular structure of 8beta-Tigloyloxycostunolide is represented by the formula C20H26O4 . The chemical name for this compound is [(3aR,4R,6Z,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate .Physical And Chemical Properties Analysis

8beta-Tigloyloxycostunolide appears as a powder . It has a molecular weight of 330.42 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用

1. Identification in Eupatorium Lindleyanum

The aerial part of Eupatorium lindleyanum, used in traditional Chinese medicine, contains germacrane sesquiterpene lactones, including 8beta-Tigloyloxycostunolide. HPLC-PDA-ESI-MS/MS methods have been developed for rapid identification of these compounds in E. lindleyanum, highlighting their significance in medicinal research (Yang, Duan, Shang, & Tian, 2010).

2. Potential Antidiabetic Properties

Research into novel antidiabetic agents has led to the discovery of various compounds, including sulfonamide-1,3,5-triazine–thiazoles. These studies contribute to understanding the molecular mechanisms of antidiabetic drugs, potentially involving compounds like 8beta-Tigloyloxycostunolide (Gao, Liu, Yang, & Gao, 2016).

3. Role in Cancer Chemoprevention

Sesquiterpenoids, including 8beta-Tigloyloxycostunolide, have been studied for their potential cancer chemopreventive activity. The research has focused on their antiproliferative effects and the ability to induce cellular differentiation, contributing significantly to cancer treatment strategies (Gu, Gills, Park, Mata-Greenwood, Hawthorne, Axelrod, Chavez, Fong, Mehta, Pezzuto, & Kinghorn, 2002).

4. Investigation of Antimycobacterial and Cytotoxic Properties

Compounds like 8beta-Tigloyloxycostunolide have been evaluated for antimycobacterial activity and cytotoxicity. Such studies provide insights into the therapeutic potential of natural compounds in treating infectious diseases and cancer (Stavri, Mathew, Gordon, Shnyder, Falconer, & Gibbons, 2008).

5. Exploration in Traditional Medicine and Ethnopharmacology

The use of 8beta-Tigloyloxycostunolide in traditional medicine, particularly in the context of ethnopharmacology, has been a subject of interest. This aligns with the global trend towards integrating traditional knowledge with modern medical practices (Huo, Yang, Ding, & Yue, 2004).

作用機序

Target of Action

8beta-Tigloyloxycostunolide is a natural product that belongs to the secondary metabolites of the Campanulaceae plant . The primary targets of 8beta-Tigloyloxycostunolide are certain cancer cells and inflammatory responses .

Mode of Action

8beta-Tigloyloxycostunolide interacts with its targets by inhibiting their activity . This compound has been found to have significant inhibitory effects on certain cancer cells, suggesting potential anti-tumor activity . Additionally, some studies have shown that 8beta-Tigloyloxycostunolide has a certain inhibitory effect on inflammatory responses .

Biochemical Pathways

Given its anti-tumor and anti-inflammatory activities, it can be inferred that this compound likely affects pathways related to cell proliferation and inflammation .

Pharmacokinetics

It is known that 8beta-tigloyloxycostunolide is soluble in some organic solvents such as chloroform, ether, and dimethyl sulfoxide , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of 8beta-Tigloyloxycostunolide’s action include the inhibition of certain cancer cells and inflammatory responses . This suggests that the compound may have potential therapeutic applications in the treatment of cancer and inflammatory diseases .

Action Environment

The action, efficacy, and stability of 8beta-Tigloyloxycostunolide can be influenced by various environmental factorsFor instance, the compound is stored at 2-8℃ , indicating that temperature can affect its stability.

特性

IUPAC Name |

(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-6-14(4)19(21)23-16-10-12(2)8-7-9-13(3)11-17-18(16)15(5)20(22)24-17/h6,8,11,16-18H,5,7,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMMJGIMTCOROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。